4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
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Overview
Description
4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that features a triazole ring, a benzamide moiety, and a thioether linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form 4-methylphenyl-1,2,4-triazole-3-thiol.
Thioether Formation: The triazole-3-thiol is then reacted with 2-bromoacetyl chloride to form the thioether linkage.
Amidation: The resulting intermediate is then reacted with 4-aminobenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the benzamide moiety can be reduced to an amine.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thioether linkage are key structural features that enable the compound to bind to these targets and modulate their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Shares the 4-methylphenyl group and has similar biological activities.
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Contains a benzamide moiety and is used in similar research applications.
Uniqueness
4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is unique due to its specific combination of a triazole ring, thioether linkage, and benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N6O2S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H18N6O2S/c1-11-2-4-13(5-3-11)17-22-23-18(24(17)20)27-10-15(25)21-14-8-6-12(7-9-14)16(19)26/h2-9H,10,20H2,1H3,(H2,19,26)(H,21,25) |
InChI Key |
VKMPMMKMUYDLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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